Stiripentol

Description

This compound is an antiepileptic agent that is an aromatic allylic alcohol drug, which makes it structurally unique from other antiepileptic drugs. The clinical development and marketing of this compound were first delayed due to the drug's potent inhibitory effects on hepatic cytochrome P450 (CYP) enzymes. However, its clinical efficacy as adjunctive therapy for epilepsies stems from its inhibitory action on CYP enzymes, as this compound reduces the degradation of CYP-sensitive antiepileptic drugs, hence boosting their therapeutic efficacy. This compound may also exhibit direct anticonvulsant properties, although the exact mechanism of action is fully understood. Approved in the US, Canada, and Europe, this compound is used to treat seizures associated with Dravet syndrome. It is marketed under the brand name Diacomit.

This compound is a structurally unique anticonvulsant that has been introduced as adjuvant therapy of Dravet syndrome, a rare form of severe childhood epilepsy. There is limited information on the safety of this compound, but it has not been associated with serum aminotransferase elevations or linked to cases of clinically apparent liver injury.

This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 2007 and has 3 approved and 2 investigational indications.

structure

Structure

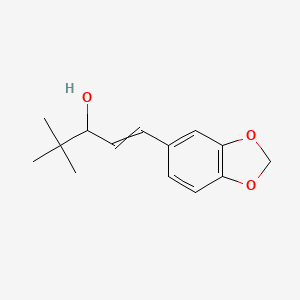

2D Structure

3D Structure

Properties

IUPAC Name |

(E)-1-(1,3-benzodioxol-5-yl)-4,4-dimethylpent-1-en-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O3/c1-14(2,3)13(15)7-5-10-4-6-11-12(8-10)17-9-16-11/h4-8,13,15H,9H2,1-3H3/b7-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBLNKMRFIPWSOY-FNORWQNLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(C=CC1=CC2=C(C=C1)OCO2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)C(/C=C/C1=CC2=C(C=C1)OCO2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80860609 | |

| Record name | (1E)-1-(1,3-Benzodioxol-5-yl)-4,4-dimethyl-1-penten-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80860609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

49763-96-4, 137767-55-6 | |

| Record name | Stiripentol [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0049763964 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Stiripentol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09118 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | (1E)-1-(1,3-Benzodioxol-5-yl)-4,4-dimethyl-1-penten-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80860609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Stiripentol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.329 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | STIRIPENTOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R02XOT8V8I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

73-74 | |

| Record name | Stiripentol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09118 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Foundational & Exploratory

Stiripentol's Mechanism of Action in Epilepsy: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Stiripentol is an antiepileptic drug with a multifaceted mechanism of action, primarily indicated for the treatment of seizures associated with Dravet syndrome. This technical guide provides an in-depth exploration of its core pharmacological activities, focusing on its interactions with GABAergic neurotransmission, metabolic enzymes, and ion channels. Quantitative data from preclinical and clinical studies are summarized, and detailed experimental methodologies are described to facilitate further research and development in the field of antiepileptic therapies.

Introduction

This compound is a structurally unique, aromatic allylic alcohol that has demonstrated significant efficacy in controlling seizures, particularly in the severe myoclonic epilepsy in infancy, known as Dravet syndrome[1]. Its therapeutic effects are not attributed to a single mode of action but rather to a combination of direct and indirect mechanisms that collectively reduce neuronal hyperexcitability. This whitepaper will dissect the primary mechanisms of action of this compound, presenting the available quantitative data and the experimental approaches used to elucidate these actions.

Modulation of GABAergic Neurotransmission

A cornerstone of this compound's anticonvulsant activity is its potentiation of γ-aminobutyric acid (GABA) signaling, the primary inhibitory neurotransmitter system in the central nervous system. This compound enhances GABAergic tone through multiple avenues.

Positive Allosteric Modulation of GABAA Receptors

This compound acts as a positive allosteric modulator of GABAA receptors, binding to a site distinct from those of benzodiazepines, barbiturates, and neurosteroids[2][3][4]. This binding enhances the receptor's affinity for GABA and prolongs the open duration of the chloride channel, thereby increasing the inhibitory postsynaptic current[1][5].

The modulatory effect of this compound exhibits a degree of subunit specificity, with a more pronounced potentiation observed in GABAA receptors containing the α3 subunit[6][7]. This is significant as the α3 subunit is more highly expressed in the developing brain, potentially explaining this compound's notable efficacy in childhood epilepsies like Dravet syndrome[6][7]. It also demonstrates strong modulation of δ-containing receptors, which are often located extrasynaptically and contribute to tonic inhibition[6].

Caption: this compound's positive allosteric modulation of GABAA receptors.

| Parameter | Value | Receptor Subtype | Reference |

| EC50 for this compound Modulation | ~25 µM | α3β3γ2L | [8] |

| GABA EC50 (alone) | 45.2 µM | α3β3γ2L | [2] |

| GABA EC50 (+100 µM this compound) | 6.2 µM | α3β3γ2L | [2] |

Inhibition of GABA Reuptake and Degradation

Early studies suggested that this compound may increase synaptic GABA concentrations by inhibiting its reuptake via GABA transporters (GATs) and by inhibiting its degradation by the enzyme GABA transaminase[3][9]. However, the prolongation of miniature inhibitory postsynaptic currents by this compound persists even in the presence of GAT-1 inhibitors, suggesting this may not be its primary mechanism of enhancing GABAergic transmission[5]. Quantitative data on the potency of this compound as an inhibitor of GABA transporters and GABA transaminase are limited in the reviewed literature.

Inhibition of Metabolic Enzymes

This compound significantly impacts the metabolism of co-administered drugs and neuronal energy homeostasis through the inhibition of cytochrome P450 (CYP) enzymes and lactate dehydrogenase (LDH).

Inhibition of Cytochrome P450 Enzymes

This compound is a potent inhibitor of several CYP450 isoenzymes, a key factor in its use as an adjunctive therapy. This inhibition leads to increased plasma concentrations and prolonged half-lives of other antiepileptic drugs metabolized by these enzymes, notably clobazam and its active metabolite, norclobazam[1].

Caption: this compound's inhibition of CYP450 enzymes.

| CYP Isozyme | Inhibition Type | IC50 (µM) | Ki (µM) | Reference |

| CYP1A2 | - | 6.6 | - | [10] |

| CYP2B6 | - | 14 | - | [10] |

| CYP2C8 | Noncompetitive | 6.8 | 35 | [11] |

| CYP2C9 | - | 130 | - | [10] |

| CYP2C19 | Competitive | 9.2 | 0.516 ± 0.065 | [10][12] |

| CYP3A4 | Noncompetitive | 13-21 | 1.59 ± 0.07 | [10][12] |

Inhibition of Lactate Dehydrogenase

This compound inhibits lactate dehydrogenase (LDH), an enzyme crucial for the interconversion of pyruvate and lactate, which plays a role in neuronal energy metabolism[3][13]. Inhibition of LDH is thought to mimic a ketogenic diet by shifting the brain's energy source from glucose towards ketone bodies, which can have a stabilizing effect on neuronal excitability[14].

Direct IC50 values for this compound's inhibition of LDH are not consistently reported. However, studies have shown:

-

At a concentration of 500 µM, this compound inhibited both the lactate-to-pyruvate and pyruvate-to-lactate conversion by approximately 40%[15].

-

Another study reported an inhibition of about 10% at the same concentration under different experimental conditions[15].

Modulation of Ion Channels

Emerging evidence suggests that this compound also directly interacts with voltage-gated ion channels, contributing to its anticonvulsant and potential neuroprotective effects.

Inhibition of Voltage-Gated Calcium Channels

This compound has been shown to inhibit T-type and P/Q-type voltage-gated calcium channels. T-type calcium channels are implicated in the generation of spike-and-wave discharges characteristic of absence seizures[3].

Caption: this compound's inhibition of voltage-gated calcium channels.

| Channel Subtype | IC50 (µM) | Reference |

| Cav2.1 (P/Q-type) | 170 | |

| Cav3.1 (T-type) | 69.2 | |

| Cav3.2 (T-type) | 64.3 | |

| Cav3.3 (T-type) | 36.6 |

Interaction with Voltage-Gated Sodium Channels

The SCN1A gene, which is frequently mutated in Dravet syndrome, encodes the α1 subunit of the Nav1.1 voltage-gated sodium channel, primarily expressed in GABAergic interneurons[3][16]. While the primary deficit in Dravet syndrome lies in these channels, a direct, potent inhibitory effect of this compound on Nav1.1 has not been quantitatively established in the reviewed literature, though it is suggested as a possible mechanism of action[3].

Clinical Efficacy in Dravet Syndrome

The multifaceted mechanism of action of this compound translates to significant clinical efficacy in patients with Dravet syndrome when used as an adjunctive therapy.

Quantitative Data: Clinical Trials in Dravet Syndrome

| Outcome | This compound Group | Placebo Group | Reference |

| ≥50% reduction in generalized tonic-clonic seizures | 72% | 7% | [6] |

| ≥75% reduction in generalized tonic-clonic seizures | 56% | 3% | [6] |

| Seizure-free (generalized tonic-clonic) | 38% | 0% | [6] |

| Median longest period of consecutive seizure-free days | 32 days | 8.5 days | [6][11] |

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology for GABAA Receptor Modulation

-

Cell Line: Human Embryonic Kidney (HEK-293T) cells are commonly used due to their low endogenous expression of ion channels.

-

Transfection: Cells are transiently transfected with cDNAs encoding the desired rat or human GABAA receptor subunits (e.g., α3, β3, γ2L) using a suitable transfection reagent. A marker plasmid (e.g., encoding a fluorescent protein) is often co-transfected to identify successfully transfected cells.

-

Electrophysiological Recording: Whole-cell voltage-clamp recordings are performed 24-48 hours post-transfection.

-

External Solution (in mM): Typically contains NaCl, KCl, CaCl2, MgCl2, HEPES, and glucose, with the pH adjusted to 7.4.

-

Internal (Pipette) Solution (in mM): Typically contains KCl or CsCl, MgCl2, EGTA, HEPES, and ATP, with the pH adjusted to 7.2.

-

Drug Application: GABA and this compound are applied to the cells via a rapid solution exchange system. Concentration-response curves are generated by applying increasing concentrations of GABA in the presence and absence of a fixed concentration of this compound.

-

-

Data Analysis: The potentiation of the GABA-evoked current by this compound is quantified, and EC50 values are calculated using appropriate pharmacological models.

In Vitro Cytochrome P450 Inhibition Assay

-

Enzyme Source: Human liver microsomes (HLMs) are used as they contain a mixture of CYP450 enzymes. Alternatively, recombinant human CYP enzymes expressed in a suitable system can be used for isoform-specific studies.

-

Probe Substrates: Specific probe substrates for each CYP isoenzyme are used (e.g., phenacetin for CYP1A2, bupropion for CYP2B6, paclitaxel for CYP2C8, diclofenac for CYP2C9, omeprazole for CYP2C19, and midazolam or testosterone for CYP3A4).

-

Incubation: this compound at various concentrations is pre-incubated with the enzyme source and an NADPH-generating system. The probe substrate is then added to initiate the metabolic reaction.

-

Analysis: The reaction is quenched, and the formation of the specific metabolite is quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Interpretation: IC50 values are determined by plotting the percentage of inhibition against the logarithm of the this compound concentration. Ki values and the mechanism of inhibition (competitive, non-competitive, etc.) can be determined by performing the assay with varying concentrations of both the substrate and this compound and fitting the data to appropriate enzyme kinetic models.

Lactate Dehydrogenase (LDH) Inhibition Assay

-

Enzyme: Purified mammalian LDH is used.

-

Assay Principle: The assay measures the enzymatic conversion of lactate to pyruvate (or the reverse reaction), which is coupled to the reduction of NAD+ to NADH (or the oxidation of NADH to NAD+). The change in NADH concentration is monitored spectrophotometrically or spectrofluorometrically.

-

Procedure:

-

A reaction mixture containing buffer, NAD+, and lactate is prepared.

-

This compound at various concentrations is added to the mixture.

-

The reaction is initiated by the addition of LDH.

-

The increase in absorbance or fluorescence due to the production of NADH is measured over time.

-

-

Data Analysis: The rate of the reaction is calculated, and the percentage of inhibition by this compound at each concentration is determined to estimate the IC50.

Conclusion

The anticonvulsant properties of this compound arise from a synergistic combination of mechanisms. Its primary action as a positive allosteric modulator of GABAA receptors, particularly those containing the α3 subunit, directly enhances inhibitory neurotransmission. This is complemented by its potent inhibition of CYP450 enzymes, which elevates the levels of co-administered antiepileptic drugs, and its inhibition of LDH, which may contribute to a reduction in neuronal excitability. Furthermore, its inhibitory effects on voltage-gated calcium channels likely contribute to its broad-spectrum efficacy. This in-depth understanding of this compound's multifaceted mechanism of action provides a strong foundation for the rational design of novel antiepileptic therapies and for optimizing its clinical use in challenging epilepsy syndromes. Further research is warranted to fully quantify its effects on GABA reuptake and degradation, as well as its interaction with voltage-gated sodium channels.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. The anticonvulsant this compound acts directly on the GABAA receptor as a positive allosteric modulator - PMC [pmc.ncbi.nlm.nih.gov]

- 3. An Update on this compound Mechanisms of Action: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The anti-convulsant this compound acts directly on the GABA(A) receptor as a positive allosteric modulator - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound, a putative antiepileptic drug, enhances the duration of opening of GABA-A receptor channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The effects of this compound on GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The effects of this compound on GABA(A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Interactions between modulators of the GABAA receptor: this compound and benzodiazepines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound--Update-on-Its-Mechanisms-of-Action-and-Biological-Properties [aesnet.org]

- 10. accessdata.fda.gov [accessdata.fda.gov]

- 11. Inhibitory effect of this compound on carbamazepine and saquinavir metabolism in human - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. discovery.researcher.life [discovery.researcher.life]

- 14. researchgate.net [researchgate.net]

- 15. Synthesis and hLDHA Inhibitory Activity of New this compound-Related Compounds of Potential Use in Primary Hyperoxaluria - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Efficacy of this compound in Dravet Syndrome with or without SCN1A Mutations - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Neuroprotection by Stiripentol: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Stiripentol (STP), an antiepileptic drug primarily used in the treatment of Dravet syndrome, has demonstrated significant neuroprotective properties in a range of preclinical models. Beyond its established role in potentiating GABAergic neurotransmission, emerging evidence reveals a multi-faceted mechanism of action that includes the modulation of ion channels and cellular metabolism. This document provides a comprehensive technical overview of the preclinical data supporting the neuroprotective effects of this compound. It details the experimental protocols from key studies, presents quantitative data in a structured format, and visualizes the underlying molecular pathways and experimental designs. The findings suggest that this compound's ability to mitigate neuronal damage from excitotoxicity, ischemia, and status epilepticus warrants further investigation for broader neurological applications.

Core Neuroprotective Mechanisms of this compound

This compound's neuroprotective effects are not attributed to a single mode of action but rather a synergistic combination of activities that collectively reduce neuronal hyperexcitability and cell death. The primary mechanisms identified in preclinical research include:

-

Potentiation of GABAergic Neurotransmission: this compound enhances the activity of GABA, the primary inhibitory neurotransmitter in the central nervous system. It acts as a positive allosteric modulator of GABAᴀ receptors, particularly those containing α3 and δ subunits.[1][2] This leads to an increased influx of chloride ions, hyperpolarization of the neuronal membrane, and a reduced likelihood of action potential firing.

-

Blockade of Voltage-Gated Ion Channels: this compound has been shown to inhibit voltage-gated sodium and T-type calcium channels.[1][2] This action is crucial in preventing the excessive neuronal depolarization that characterizes excitotoxic and ischemic insults.

-

Modulation of Cellular Energy Metabolism: this compound inhibits the enzyme lactate dehydrogenase (LDH), which is involved in glucose metabolism.[1][2] By modulating cellular energy pathways, this compound may help maintain neuronal integrity under conditions of metabolic stress.

These interconnected mechanisms are visualized in the signaling pathway diagram below.

References

Stiripentol in Non-Dravet Epilepsies: A Technical Guide to Early-Stage Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stiripentol (STP), an antiepileptic drug (AED) primarily approved for the treatment of Dravet syndrome, is gaining increasing attention for its potential therapeutic applications in a broader range of refractory epilepsies. Its multifaceted mechanism of action, which extends beyond the GABAergic system, suggests a wider therapeutic window than previously understood. This technical guide synthesizes the core findings from early-stage research on this compound in non-Dravet epilepsies, providing a detailed overview of its pharmacological properties, preclinical efficacy, and preliminary clinical evidence. The information is presented to facilitate further research and drug development efforts in this promising area.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical and clinical studies of this compound in non-Dravet epilepsy models and patient populations.

Table 1: Preclinical Efficacy of this compound in Non-Dravet Epilepsy Models

| Animal Model | Seizure Type | This compound Dose | Key Findings | Reference |

| Pentylenetetrazol (PTZ)-induced seizures (Rats) | Absence-like spike-and-wave discharges (SWDs) | 150 mg/kg, i.p. | Statistically significant decrease in the number and cumulative duration of SWDs. | [1] |

| 300 mg/kg, i.p. | Almost complete abolishment of SWD generation. | [1] | ||

| WAG/Rij Rats (Genetic model of absence epilepsy) | Spontaneous SWDs | 150 mg/kg, i.p. | No statistically significant change in SWD occurrence. | [1] |

| 300 mg/kg, i.p. | Statistically significant decrease in SWD cumulative duration and number. | [1] | ||

| Maximal Electroshock (MEST)-induced seizures (Mice) | Tonic-clonic seizures | 103.2 mg/kg (TID20) | Dose required to increase the seizure threshold by 20%. | [2] |

| 195.8 mg/kg (TID50) | Dose required to increase the seizure threshold by 50%. | [2] |

Table 2: Clinical Efficacy of this compound in Non-Dravet Epilepsies (Retrospective Data)

| Epilepsy Type | Number of Patients | This compound Dosage | Responder Rate (≥50% seizure reduction) | Seizure-Free Rate | Reference |

| Drug-Resistant Epilepsies (Non-Dravet) | 17 | Not specified | 58.8% | 23.5% | [3] |

| Intractable Focal Epilepsy | 22 | Not specified | 36.4% (at 12 months) | 13.6% (at 12 months) | [4] |

| Lennox-Gastaut Syndrome | 15 | 2,000-3,000 mg/day | 80% (decrease in overall seizure frequency) | Not Reported | [5] |

| Super-Refractory Status Epilepticus (SRSE) | 5 | Not specified | 60% (cessation of SRSE) | Not Applicable | [6] |

| Malignant Migrating Partial Seizures in Infancy | 2 | Not specified | Both patients showed a significant therapeutic response. | Not Reported | [7] |

| Drug-Resistant Pediatric Epilepsies (Non-Dravet) | 28 | Not specified | >90% seizure reduction in 11 patients, 75% in 7, 50% in 5. | Not Reported | [8] |

Table 3: In Vitro Inhibitory Activity of this compound

| Target | Assay Type | Substrate/Channel Subtype | Inhibition Constant (Ki) / IC50 | Reference |

| Cytochrome P450 Enzymes | ||||

| CYP2C19 | In vitro (cDNA-expressed) | Clobazam N-demethylation | Ki = 0.516 ± 0.065 µM | [9] |

| Norclobazam 4'-hydroxylation | Ki = 0.139 ± 0.025 µM | [9] | ||

| CYP3A4 | In vitro (cDNA-expressed) | Clobazam N-demethylation | Ki = 1.59 ± 0.07 µM | [9] |

| Carbamazepine epoxidation | Ki = 2.5 µM | [10] | ||

| In vivo (Epileptic children) | Carbamazepine | Apparent Ki = 10.5 to 41.4 µM | [10] | |

| T-Type Calcium Channels | ||||

| Cav3.1 | Patch-clamp (CHO cells) | - | IC50 = 69.2 µM | [11] |

| Cav3.2 | Patch-clamp (HEK293 cells) | - | IC50 = 64.3 µM | [11] |

| Cav3.3 | Patch-clamp (CHO cells) | - | IC50 = 36.6 µM | [11] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the early-stage research of this compound for non-Dravet epilepsies.

In Vivo Seizure Models

-

Objective: To assess the efficacy of this compound in a model of chemically-induced absence-like seizures.

-

Animals: Adult male Sprague-Dawley rats.

-

Surgical Procedure:

-

Anesthetize rats with an appropriate anesthetic agent.

-

Implant cortical electrodes (e.g., stainless-steel screws) for electroencephalogram (EEG) recording. A common placement is over the frontal and parietal cortices, with a reference electrode over the cerebellum.

-

Allow a recovery period of at least one week post-surgery.

-

-

Experimental Protocol:

-

Habituate the animals to the recording chamber.

-

Record baseline EEG for a minimum of 2 hours to screen for any spontaneous spike-and-wave discharges.

-

On the day of the experiment, record baseline EEG for 30 minutes.

-

Administer this compound (150 or 300 mg/kg) or vehicle via intraperitoneal (i.p.) injection.

-

60 minutes after this compound/vehicle administration, inject a sub-convulsive dose of PTZ (e.g., 20 mg/kg, i.p.) to induce spike-and-wave discharges.

-

Record EEG for at least 60 minutes post-PTZ injection.

-

-

Data Analysis:

-

Quantify the number, mean duration, and cumulative duration of spike-and-wave discharges.

-

Compare the results between the this compound-treated and vehicle-treated groups using appropriate statistical tests.

-

-

Objective: To evaluate the effect of this compound on genetically determined spontaneous absence seizures.

-

Animals: Adult male WAG/Rij rats (a genetic model of absence epilepsy).

-

Surgical Procedure:

-

Implant cortical EEG electrodes as described for the PTZ model.

-

-

Experimental Protocol:

-

Record baseline EEG several times a week to establish the baseline frequency and duration of spontaneous spike-and-wave discharges.

-

On the day of the experiment, record a baseline EEG for a defined period (e.g., 1 hour).

-

Administer this compound (150 or 300 mg/kg, i.p.) or vehicle.

-

Record EEG continuously for a defined post-injection period (e.g., 2 hours).

-

-

Data Analysis:

-

Measure the number, mean duration, and cumulative duration of spike-and-wave discharges during the post-treatment period.

-

Compare the post-treatment data to the baseline data for each animal and between treatment groups.

-

In Vitro Electrophysiology

-

Objective: To determine the direct effect of this compound on T-type calcium channel activity.

-

Cell Lines:

-

Chinese Hamster Ovary (CHO) cells transiently transfected with cDNA for human Cav3.1 and Cav3.3.

-

Human Embryonic Kidney (HEK293) cells stably transfected with cDNA for human Cav3.2.

-

-

Solutions:

-

External Solution (in mM): Specific composition may vary but typically contains a calcium salt as the charge carrier (e.g., 10 CaCl2), a buffer (e.g., 10 HEPES), and other salts to maintain osmolarity and ionic strength, with pH adjusted to 7.4.

-

Internal (Pipette) Solution (in mM): Typically contains a cesium-based solution to block potassium channels (e.g., 120 CsCl), a calcium buffer (e.g., 10 EGTA), a buffer (e.g., 10 HEPES), and ATP/GTP to support cellular function, with pH adjusted to 7.2.

-

-

Electrophysiological Recording:

-

Perform whole-cell patch-clamp recordings at room temperature.

-

Hold the membrane potential at a hyperpolarized level (e.g., -100 mV) to ensure the channels are in a closed state.

-

Elicit T-type calcium currents by applying depolarizing voltage steps (e.g., to -25 mV for 250 ms).

-

Establish a stable baseline current in the external solution.

-

Perfuse the cells with external solution containing various concentrations of this compound.

-

Record the current at each concentration until a steady-state block is achieved.

-

-

Data Analysis:

-

Measure the peak inward current at each this compound concentration.

-

Normalize the current amplitude to the baseline current.

-

Construct a concentration-response curve and fit the data to a Hill equation to determine the IC50 value.

-

In Vitro Enzyme Inhibition Assay

-

Objective: To quantify the inhibitory potential of this compound on specific CYP450 enzymes.

-

Enzyme Source:

-

Human liver microsomes.

-

cDNA-expressed recombinant human CYP enzymes (e.g., CYP2C19, CYP3A4).

-

-

Substrates: Use probe substrates specific for the CYP isoenzyme of interest (e.g., S-mephenytoin for CYP2C19, midazolam or testosterone for CYP3A4).

-

Experimental Protocol:

-

Pre-incubate the enzyme source with a NADPH-generating system in a buffer at 37°C.

-

Add a range of concentrations of this compound (the inhibitor).

-

Initiate the reaction by adding the probe substrate.

-

Incubate for a specific time, ensuring the reaction is in the linear range.

-

Stop the reaction (e.g., by adding a cold organic solvent).

-

Quantify the formation of the metabolite using a suitable analytical method (e.g., HPLC-MS/MS).

-

-

Data Analysis:

-

Determine the rate of metabolite formation at each this compound concentration.

-

Calculate the percent inhibition relative to the control (no inhibitor).

-

Determine the IC50 value by fitting the data to a four-parameter logistic equation.

-

To determine the inhibition constant (Ki) and the mechanism of inhibition (e.g., competitive, non-competitive), perform the assay with varying concentrations of both the substrate and this compound and analyze the data using methods such as Lineweaver-Burk or Dixon plots.

-

Signaling Pathways and Mechanisms of Action

This compound's anticonvulsant effects are attributed to a combination of mechanisms, including direct modulation of neurotransmitter receptors and indirect effects through enzyme inhibition. The following diagrams illustrate these key pathways.

This compound's positive allosteric modulation of GABA-A receptors.

Inhibition of T-type calcium channels by this compound.

Pharmacokinetic interaction of this compound via CYP450 inhibition.

Conclusion

The early-stage research on this compound for non-Dravet epilepsies reveals a promising therapeutic agent with a unique and multimodal mechanism of action. The preclinical data demonstrate its efficacy in various seizure models, and preliminary clinical findings in challenging patient populations are encouraging. The detailed experimental protocols and mechanistic insights provided in this guide are intended to serve as a valuable resource for the scientific community to design and execute further investigations. Future well-controlled, prospective clinical trials are warranted to definitively establish the efficacy and safety of this compound in specific non-Dravet epilepsy syndromes and to optimize its use in clinical practice.

References

- 1. This compound inhibits spike‐and‐wave discharges in animal models of absence seizures: A new mechanism of action involving T‐type calcium channels - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jpccr.eu [jpccr.eu]

- 3. Efficacy of this compound Beyond Dravet Syndrome: A Retrospective Medical Record Review of Patients with Drug-Resistant Epilepsies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cureepilepsy.org [cureepilepsy.org]

- 5. review of this compound use in lennox gastaut syndrome [aesnet.org]

- 6. This compound for the treatment of super-refractory status epilepticus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The efficacy of bromides, this compound and levetiracetam in two patients with malignant migrating partial seizures in infancy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Use-of-Stiripentol-in-Drug-Resistant-Pediatric-Epilepsies-Other-Than-Dravet-Syndrome [aesnet.org]

- 9. researchgate.net [researchgate.net]

- 10. Inhibitory effect of this compound on carbamazepine and saquinavir metabolism in human - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

The Pharmacokinetics of Stiripentol in Animal Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetics of Stiripentol in various animal models, a critical aspect for preclinical evaluation and translation to clinical settings. This compound, an antiepileptic drug primarily used for the treatment of Dravet syndrome, exhibits a complex pharmacokinetic profile that has been investigated in multiple species to understand its absorption, distribution, metabolism, and excretion (ADME).

Quantitative Pharmacokinetic Parameters

The following tables summarize the key pharmacokinetic parameters of this compound observed in different animal models. These values are essential for comparing the drug's behavior across species and for designing further preclinical and clinical studies.

Table 1: Pharmacokinetic Parameters of this compound in Rodent Models

| Parameter | Animal Model | Dose | Route | Cmax | Tmax | AUC | Vd | CL | t1/2 | Brain/Plasma Ratio | Reference |

| t1/2 | Rat | - | - | - | - | - | - | - | 4.5 - 13 hours (dose-dependent) | - | [1] |

| Oral LD50 | Rat | >3 g/kg | Oral | - | - | - | - | - | - | - | [1] |

| Brain Conc. | Rat | - | - | - | - | - | - | - | - | Close to 1 | [2] |

| t1/2 ((-)-enantiomer) | Rat | - | - | - | - | - | - | - | Longer than (+)-enantiomer | - | [3] |

| IP LD50 | Mouse | 600-1800 mg/kg | i.p. | - | - | - | - | - | - | - | [1] |

Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC: Area under the plasma concentration-time curve; Vd: Volume of distribution; CL: Clearance; t1/2: Elimination half-life.

Experimental Protocols

Understanding the methodologies employed in pharmacokinetic studies is crucial for data interpretation and replication. Below are detailed protocols for key experiments cited in the literature.

Pharmacokinetic Study in Rats

This protocol outlines a typical procedure for assessing the pharmacokinetic profile of this compound in rats.

Objective: To determine the plasma concentration-time profile and key pharmacokinetic parameters of this compound following oral administration in rats.

Materials:

-

Male Sprague-Dawley or Wistar rats (200-250 g)

-

This compound

-

Vehicle (e.g., 2% Tween 80 in 0.9% sterile saline)[2]

-

Oral gavage needles

-

Blood collection tubes (e.g., heparinized microcentrifuge tubes)

-

Centrifuge

-

High-performance liquid chromatography (HPLC) system with fluorescence or mass spectrometry detection[4]

Procedure:

-

Animal Acclimatization: House rats in a controlled environment for at least one week prior to the experiment with ad libitum access to food and water.[2]

-

Dosing: Administer a single oral dose of this compound suspended in the vehicle to the rats via oral gavage. Doses used in studies have ranged from 150 mg/kg to 300 mg/kg.[2][5]

-

Blood Sampling: Collect blood samples (approximately 0.2-0.3 mL) from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-dosing.

-

Plasma Preparation: Immediately centrifuge the blood samples to separate the plasma.

-

Sample Analysis: Analyze the plasma samples for this compound concentration using a validated HPLC method.[4]

-

Pharmacokinetic Analysis: Use the plasma concentration-time data to calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, t1/2, Vd, and CL using appropriate software.

Brain Tissue Distribution Study in Rats

This protocol describes how to assess the penetration of this compound into the brain.

Objective: To determine the brain-to-plasma concentration ratio of this compound in rats.

Procedure:

-

Follow steps 1 and 2 from the pharmacokinetic study protocol.

-

Tissue Collection: At a specific time point post-dosing (e.g., at the expected Tmax), euthanize the animals and collect both a blood sample and the whole brain.

-

Sample Processing: Process the blood to obtain plasma. Homogenize the brain tissue in a suitable buffer.

-

Analysis: Analyze both the plasma and brain homogenate for this compound concentration.

-

Ratio Calculation: Calculate the brain-to-plasma concentration ratio. Studies have shown this ratio to be close to unity in rats.[2]

Signaling Pathways and Mechanisms of Action

This compound's anticonvulsant effects are attributed to its modulation of multiple signaling pathways. The primary mechanisms include potentiation of GABAergic neurotransmission and inhibition of T-type calcium channels.

Caption: Mechanisms of action of this compound.

Experimental Workflows

Visualizing the experimental workflow can aid in the planning and execution of pharmacokinetic studies.

Caption: Workflow for a typical preclinical pharmacokinetic study.

Discussion

The pharmacokinetics of this compound in animal models reveal several key characteristics. It is rapidly absorbed after oral administration, with a time to maximum plasma concentration (Tmax) of around 2-3 hours.[1] The elimination half-life is dose-dependent, ranging from 4.5 to 13 hours.[1] A significant aspect of this compound's profile is its high protein binding of approximately 99%.[1][6]

This compound is extensively metabolized, primarily through oxidative cleavage of the methylenedioxy ring system and glucuronidation.[1][7] In vitro studies have identified CYP1A2, CYP2C19, and CYP3A4 as the main cytochrome P450 isoenzymes involved in its metabolism.[1][6] This is a crucial consideration as this compound is also a known inhibitor of these enzymes, leading to significant drug-drug interactions with co-administered antiepileptic drugs like clobazam and valproate.[8][9][10] This inhibitory action can lead to increased plasma concentrations of these other drugs, contributing to both efficacy and potential toxicity.[8][11]

Distribution studies in rats have shown that this compound readily crosses the blood-brain barrier, with a brain-to-plasma concentration ratio close to one, indicating good central nervous system penetration.[2] The stereoselective pharmacokinetics of this compound have also been noted, with the (-)-enantiomer having a much longer elimination half-life than the (+)-enantiomer.[3] This can lead to an enrichment of the less potent enantiomer with repeated administration.[3]

The primary route of elimination is through metabolism, with the majority of metabolites excreted in the urine and a smaller portion in the feces as unchanged drug.[1]

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. This compound inhibits spike‐and‐wave discharges in animal models of absence seizures: A new mechanism of action involving T‐type calcium channels - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Stereoselective pharmacokinetics of this compound: an explanation for the development of tolerance to anticonvulsant effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. diacomit.com [diacomit.com]

- 7. accessdata.fda.gov [accessdata.fda.gov]

- 8. Interactions of this compound with clobazam and valproate in the mouse maximal electroshock-induced seizure model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. An Update on this compound Mechanisms of Action: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound [drugcentral.org]

- 11. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]

Synthesis and Characterization of Novel Stiripentol Analogues: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and mechanistic understanding of novel analogues of Stiripentol (STP), an antiepileptic drug primarily used in the treatment of Dravet syndrome. This document details synthetic methodologies, presents key characterization data in a structured format, and illustrates the underlying signaling pathways and experimental workflows.

Introduction to this compound and Its Analogues

This compound (STP), chemically known as 4,4-dimethyl-1-[3,4-(methylenedioxy)phenyl]-1-penten-3-ol, is an aromatic allylic alcohol distinguished by a 1,3-benzodioxole ring.[1] Its efficacy in treating severe myoclonic epilepsy in infancy (Dravet syndrome) has spurred interest in developing novel analogues with potentially improved anticonvulsant properties or alternative therapeutic applications, such as in primary hyperoxaluria due to its inhibitory activity on human lactate dehydrogenase A (hLDHA).[1] The development of new analogues often involves modifications to the core structure to explore structure-activity relationships (SAR), aiming to enhance efficacy, selectivity, and pharmacokinetic profiles.

Synthesis of this compound and Novel Analogues

The synthesis of this compound and its analogues typically involves key chemical reactions such as aldol condensation and subsequent reduction. Various synthetic strategies have been developed to produce these compounds.

General Synthetic Approach

A common route for synthesizing this compound involves the Claisen-Schmidt condensation of piperonal and 3,3-dimethylbutan-2-one, followed by reduction of the resulting α,β-unsaturated ketone.[2] One-pot synthesis methods have also been developed to improve efficiency and yield.[3]

A series of novel this compound analogues, including hydrazinecarboxamides, pyrazole-1-carboxamides, and pyrazol-1-yl(aryl)methanones, have been synthesized to explore new chemical spaces for anticonvulsant activity.[4] Another approach has been to synthesize analogues with an increased distance between the 1,3-benzodioxole ring and the allylic alcohol moiety to investigate the impact on inhibitory activity.[1]

Experimental Protocols

Protocol 1: Synthesis of this compound (1) via Reduction [1]

-

To an ice-cold solution of 4,4-dimethyl-1-(3,4-(methylenedioxy)phenyl)pent-1-en-3-one (1.0 g, 4.3 mmol) in methanol (10 mL), add sodium borohydride (NaBH4) (0.49 g, 13.0 mmol) portion-wise under stirring.

-

Allow the resulting solution to stir at room temperature for 18 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) using a Hexane-Ethyl Acetate (8:2) solvent system.

-

Upon completion, neutralize the solution by adding a mixture of ice and 37% HCl portion-wise.

-

Filter the precipitated solid, wash with cold water (10 mL), and dry to yield this compound (1) as an off-white solid (876 mg, 87% yield).

Protocol 2: Synthesis of this compound Analogue 5 [1]

-

Prepare a solution of lithium diisopropylamide (LDA) in tetrahydrofuran (THF) at -80 °C.

-

Add pinacolone (7) to the LDA solution to form the lithium enolate.

-

React the enolate with piperonyl acetone (13) to obtain the β-hydroxycarbonyl crude product.

-

Dehydrate the crude product using p-toluenesulfonic acid (p-TsOH) in dichloromethane (DCM) at room temperature to yield the α,β-unsaturated ketone 17.

-

Perform a Luche reduction on ketone 17 using sodium borohydride (NaBH4) and cerium(III) chloride (CeCl3) in a DCM-Methanol solvent system at 0 °C to obtain the final analogue (5).

Protocol 3: General Procedure for the Synthesis of 4-hydroxy-3-indolyl-coumarin Analogues [5]

-

Combine the substituted indole (1a, 2.0 mmol) and 4-hydroxycoumarin (2a) in a reaction vessel.

-

Add the iridium catalyst under standard reaction conditions.

-

Monitor the reaction progress until completion.

-

Purify the product via column chromatography using a DCM/MeOH (100/1) solvent system to yield the desired 4-hydroxy-3-(1-methyl-1H-indol-3-yl)-2H-chromen-2-one (3a) as a yellow solid.

Characterization of Novel this compound Analogues

The characterization of newly synthesized this compound analogues involves a combination of spectroscopic techniques to confirm their chemical structure and in vitro and in vivo assays to evaluate their biological activity.

Structural Characterization

Newly synthesized compounds are typically characterized using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR) and High-Resolution Mass Spectrometry (HRMS) to confirm their molecular structure.[1][5]

In Vitro and In Vivo Evaluation

The anticonvulsant activity of novel analogues is assessed using standard preclinical models, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure tests in mice.[4] Neurotoxicity is also evaluated to determine the therapeutic index of the compounds.[4] For analogues designed as hLDHA inhibitors, enzymatic assays are performed to determine their inhibitory potency.[1] The interaction of this compound and its analogues with cytochrome P450 enzymes (e.g., CYP3A4, CYP2C19) is also a critical aspect of their characterization due to the potential for drug-drug interactions.[6][7]

Quantitative Data Summary

The following tables summarize the quantitative data for selected novel this compound analogues from the literature.

| Compound | MES Screen ED₅₀ (mg/kg) | scPTZ Screen ED₅₀ (mg/kg) | Neurotoxicity Screen TD₅₀ (mg/kg) | Reference |

| This compound (STP) | 277.7 | 115 | > 300 | [4] |

| Analogue 7h | 87 | > 300 | > 300 | [4] |

| Analogue (±)-13b | > 300 | 110 | > 300 | [4] |

Table 1: Anticonvulsant activity of selected this compound analogues.

| Compound | Inhibition of CYP3A4 (Kᵢ, µM) | Inhibition of CYP2C19 (Kᵢ, µM) | Reference |

| This compound (STP) | 1.59 ± 0.07 | 0.516 ± 0.065 | [6] |

Table 2: In vitro inhibitory effect of this compound on Clobazam metabolism.

Mechanism of Action and Signaling Pathways

This compound exhibits a multi-target mechanism of action, which contributes to its broad anticonvulsant efficacy. The primary mechanisms include:

-

Potentiation of GABAergic Transmission: this compound acts as a positive allosteric modulator of GABA-A receptors, particularly those containing α3 and δ subunits.[8][9] It also inhibits the reuptake and degradation of GABA.[8]

-

Ion Channel Modulation: It blocks voltage-gated sodium and T-type calcium channels.[8][10]

-

Metabolic Regulation: this compound inhibits lactate dehydrogenase (LDH), which plays a role in neuronal energy metabolism and excitability.[8][11]

The following diagrams illustrate these key pathways and a general workflow for the synthesis and characterization of novel analogues.

Caption: Mechanism of Action of this compound.

Caption: General workflow for the synthesis and characterization of novel this compound analogues.

References

- 1. Synthesis and hLDHA Inhibitory Activity of New this compound-Related Compounds of Potential Use in Primary Hyperoxaluria [mdpi.com]

- 2. Synthesis of this compound [cjph.com.cn]

- 3. researchgate.net [researchgate.net]

- 4. Design and synthesis of novel this compound analogues as potential anticonvulsants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. In vitro and in vivo inhibitory effect of this compound on clobazam metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. An Update on this compound Mechanisms of Action: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound--Update-on-Its-Mechanisms-of-Action-and-Biological-Properties [aesnet.org]

- 10. researchgate.net [researchgate.net]

- 11. go.drugbank.com [go.drugbank.com]

In Vitro Metabolic Pathways of Stiripentol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stiripentol (STP), an anticonvulsant agent primarily used in the treatment of Dravet syndrome, exhibits a complex metabolic profile that is crucial for understanding its efficacy and drug-drug interaction potential. This technical guide provides a comprehensive overview of the in vitro metabolic pathways of this compound, focusing on the enzymatic systems involved, quantitative kinetic data, and detailed experimental protocols. This document is intended to serve as a resource for researchers and professionals involved in drug development and metabolic studies.

This compound is extensively metabolized, primarily through oxidative pathways mediated by cytochrome P450 (CYP) enzymes and conjugation via glucuronidation.[1][2][3] In vitro studies have been instrumental in elucidating the specific enzymes responsible for its biotransformation and in characterizing its significant inhibitory effects on several key CYP isoforms.

Phase I Metabolic Pathways: Oxidative Metabolism

In vitro studies using human liver microsomes (HLMs) and recombinant human CYP enzymes have identified CYP1A2, CYP2C19, and CYP3A4 as the principal enzymes involved in the Phase I oxidative metabolism of this compound.[1][2] The primary oxidative metabolic route is the cleavage of the methylenedioxy ring, leading to the formation of a catechol derivative.[3][4] Other identified oxidative pathways include hydroxylation of the t-butyl group and the conversion of the allylic alcohol side-chain to an isomeric 3-pentanone structure.[2][3]

Caption: In Vitro Metabolism Experimental Workflow.

Analytical Method: LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the sensitive and specific quantification of this compound and its metabolites in in vitro samples.

Typical LC-MS/MS Parameters:

-

Liquid Chromatography (LC):

-

Column: A reversed-phase C18 column is commonly used.

-

Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol with 0.1% formic acid).

-

Flow Rate: Typical flow rates range from 0.2 to 0.6 mL/min.

-

Injection Volume: 5-20 µL.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization Source: Electrospray ionization (ESI) in positive ion mode is generally suitable for this compound and its metabolites.

-

Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. This involves monitoring specific precursor-to-product ion transitions for the parent drug, its metabolites, and the internal standard.

-

Conclusion

The in vitro metabolism of this compound is a complex process involving multiple CYP450 enzymes and glucuronidation pathways. Its significant inhibitory effect on key CYP isoforms, particularly CYP2C19 and CYP3A4, is a defining characteristic with important clinical implications for drug-drug interactions. While the quantitative kinetics of this compound's own metabolism are not fully elucidated in publicly available literature, the provided methodologies and inhibition data offer a solid foundation for further research and drug development activities. A thorough understanding of these metabolic pathways is essential for the safe and effective use of this compound in clinical practice.

References

The Genesis of a Dravet Syndrome Therapeutic: An In-depth Technical Guide to the Discovery and History of Stiripentol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stiripentol, marketed under the brand name Diacomit, stands as a significant advancement in the management of Dravet syndrome, a severe and refractory form of epilepsy that emerges in infancy. This technical guide provides a comprehensive overview of the discovery, development, and mechanistic understanding of this compound as an anticonvulsant. It is intended to be a thorough resource, detailing the scientific journey from initial synthesis to its approval and clinical application, with a focus on the quantitative data and experimental methodologies that underpin its use.

Historical Development Timeline

This compound's path to becoming a key therapeutic for Dravet syndrome was a journey of scientific inquiry and serendipitous discovery. Initially synthesized in the late 1970s by scientists at Biocodex, its potent anticonvulsant properties were soon recognized.[1] However, its development was initially aimed at a broader adult population with focal seizures, a pursuit that ultimately proved unsuccessful in a Phase III trial.[2]

The pivotal turn in this compound's history came with the observation of its remarkable efficacy in patients with Dravet syndrome, particularly when used as an adjunctive therapy. This led to a strategic shift in its development, culminating in its approval for this specific and challenging indication.

Key Milestones in the Development of this compound:

| Year | Milestone |

| 1978 | This compound is first synthesized by researchers at Biocodex.[2] |

| Early 1980s | Initial preclinical studies confirm its anticonvulsant properties in various animal models.[3] |

| Late 1980s | Early clinical data suggests potential efficacy in human epilepsy.[3] |

| 1990s | A Phase III trial for adults with focal seizures fails to meet its primary endpoint.[2] |

| 1999 | A French clinical trial reveals significant seizure reduction in patients with Dravet syndrome, especially those also taking clobazam.[2] |

| 2000 | The STICLO France trial, a randomized, placebo-controlled study, provides robust evidence of this compound's efficacy in Dravet syndrome as an add-on therapy to valproate and clobazam.[2][4] |

| 2001 | The European Medicines Agency (EMA) grants this compound orphan drug status for the treatment of severe myoclonic epilepsy in infancy (SMEI), also known as Dravet syndrome.[2] |

| 2007 | The EMA grants a marketing authorization for this compound (Diacomit) for the adjunctive treatment of Dravet syndrome.[5] |

| 2018 | The U.S. Food and Drug Administration (FDA) approves this compound for the treatment of seizures associated with Dravet syndrome in patients two years of age and older taking clobazam.[6] |

| 2022 | The FDA expands the approval of this compound to include patients aged 6 months and older.[5] |

Mechanism of Action

The anticonvulsant effect of this compound is multifaceted, involving both direct actions on neuronal excitability and indirect effects through the modulation of other antiepileptic drugs' metabolism. This dual mechanism is crucial to its efficacy, particularly in the context of the polypharmacy often required for Dravet syndrome.

Direct GABAergic Modulation

This compound is a positive allosteric modulator of GABA-A receptors, the primary inhibitory neurotransmitter receptors in the central nervous system.[7] It enhances GABAergic neurotransmission through several mechanisms:

-

Increased GABA-A Receptor Channel Opening Duration: this compound binds to a site on the GABA-A receptor that is distinct from the benzodiazepine binding site, leading to a prolonged opening of the chloride ion channel.[7] This results in an enhanced and sustained inhibitory postsynaptic current.

-

Subunit Selectivity: this compound's modulatory effect is most potent at GABA-A receptors containing α3 and δ subunits.[7][8] The expression of the α3 subunit is higher in the developing brain, which may contribute to this compound's pronounced efficacy in childhood-onset epilepsies like Dravet syndrome.[8]

-

Increased Synaptic GABA Levels: Preclinical studies have suggested that this compound may also increase the concentration of GABA in the synaptic cleft by inhibiting its reuptake and breakdown.[9]

Inhibition of Cytochrome P450 Enzymes

A crucial aspect of this compound's therapeutic effect lies in its potent inhibition of several cytochrome P450 (CYP) enzymes, particularly CYP3A4 and CYP2C19.[2][10] These enzymes are responsible for the metabolism of many drugs, including other antiepileptic drugs (AEDs) commonly co-administered in Dravet syndrome, such as clobazam and its active metabolite, norclobazam.

By inhibiting these enzymes, this compound increases the plasma concentrations and prolongs the half-lives of these concomitant AEDs, thereby enhancing their anticonvulsant effects.[10][11] This pharmacokinetic interaction is a key contributor to the superior efficacy of the triple therapy (this compound, valproate, and clobazam).

Preclinical Evidence

The anticonvulsant properties of this compound were initially characterized in a range of preclinical animal models of epilepsy. These studies were instrumental in establishing its broad-spectrum activity and provided the foundational data for its progression into clinical trials.

Key Preclinical Models and Findings

| Animal Model | Seizure Type Modeled | Key Findings |

| Pentylenetetrazol (PTZ)-induced seizures | Generalized myoclonic and tonic-clonic seizures | This compound demonstrated a dose-dependent increase in the threshold for PTZ-induced seizures, indicating efficacy against generalized seizures.[12][13] |

| WAG/Rij rat model | Absence seizures | This compound significantly reduced the number and duration of spike-and-wave discharges, suggesting a potential role in managing absence seizures.[14][15] |

| Hyperthermia-induced seizures in a mouse model of Dravet syndrome (Scn1a+/-) | Febrile seizures | This compound, particularly in combination with clobazam, significantly increased the temperature threshold for seizure induction in young mice, a key feature of Dravet syndrome.[3] |

| Alumina-induced epilepsy in monkeys | Focal seizures | Confirmed the antiseizure properties of this compound in a primate model of chronic epilepsy.[3] |

Experimental Protocol: Pentylenetetrazol (PTZ)-Induced Seizure Model

Objective: To assess the anticonvulsant activity of this compound against chemically-induced generalized seizures.

Animals: Male Swiss mice or Sprague-Dawley rats.[12][16]

Methodology:

-

Animals are administered this compound or vehicle via intraperitoneal (i.p.) injection at various doses (e.g., 150 mg/kg, 300 mg/kg).[17]

-

After a predetermined time (e.g., 30 minutes), a sub-convulsive dose of PTZ (e.g., 20-35 mg/kg, i.p.) is administered.[12][18]

-

Animals are observed for a set period (e.g., 30 minutes) for the onset and severity of seizures.[16]

-

Seizure activity is scored using a standardized scale (e.g., Racine scale).[16]

-

Electroencephalography (EEG) can be used to quantify spike-and-wave discharges.[14]

Outcome Measures:

-

Latency to the first myoclonic jerk or generalized tonic-clonic seizure.

-

Seizure severity score.

-

Percentage of animals protected from seizures.

-

Duration and frequency of spike-and-wave discharges on EEG.

Pivotal Clinical Trials: STICLO France and STICLO Italy

The efficacy and safety of this compound in Dravet syndrome were definitively established in two pivotal, multicenter, randomized, double-blind, placebo-controlled trials: STICLO France and STICLO Italy.[4][6] These trials had nearly identical protocols, allowing for the pooling of their data for a more robust analysis.

Trial Design and Patient Population

Objective: To evaluate the efficacy and safety of this compound as an adjunctive therapy to valproate and clobazam in children with Dravet syndrome.

Inclusion Criteria:

-

Age 3 to 18 years.[1]

-

Confirmed diagnosis of Dravet syndrome.[1]

-

At least four generalized clonic or tonic-clonic seizures per month despite treatment with valproate and clobazam.[1]

Exclusion Criteria:

-

History of status epilepticus in the month prior to enrollment.

-

Intolerance to clobazam.

-

Significant neutropenia.[1]

Experimental Protocol: STICLO Trials

Efficacy Results

The STICLO trials demonstrated a statistically significant and clinically meaningful reduction in seizure frequency in the this compound group compared to the placebo group.

Primary Efficacy Endpoint: Responder Rate (≥50% reduction in generalized tonic-clonic seizures) [19]

| Trial | This compound Group | Placebo Group | p-value |

| STICLO France | 71% (15/21) | 5% (1/20) | <0.0001 |

| STICLO Italy | 67% (8/12) | 9% (1/11) | 0.009 |

| Pooled Data | 69.7% | 6.5% | <0.001 |

Secondary Efficacy Endpoints (Pooled Data) [5]

| Outcome | This compound Group | Placebo Group | p-value |

| ≥75% Seizure Reduction | 56.3% | 3.4% | <0.001 |

| Seizure Freedom | 37.5% | 0% | <0.001 |

| Median Change in Seizure Frequency | -84.4% | -5.8% | <0.001 |

| Median Longest Period of Seizure-Free Days | 32.5 days | 8.0 days | <0.001 |

Safety and Tolerability

Adverse events were more frequently reported in the this compound group, with the most common being related to the central nervous system and gastrointestinal system. Many of these side effects were attributed to the increased plasma concentrations of co-administered AEDs and could often be managed by dose adjustments of those medications.

Most Common Adverse Events (Occurring in ≥10% of patients and more frequently than placebo) [6]

| Adverse Event | This compound Group | Placebo Group |

| Somnolence | 67% | 23% |

| Decreased Appetite | 45% | 10% |

| Agitation | 27% | Not Reported |

| Ataxia | 27% | Not Reported |

| Weight Decrease | 27% | 6% |

| Hypotonia | 24% | Not Reported |

| Nausea | 15% | Not Reported |

| Tremor | 15% | Not Reported |

| Dysarthria | 12% | Not Reported |

| Insomnia | 12% | Not Reported |

Pharmacokinetics

This compound exhibits nonlinear pharmacokinetics, with its clearance decreasing at higher doses.[7] It is highly protein-bound (approximately 99%) and is extensively metabolized in the liver, primarily by CYP1A2, CYP2C19, and CYP3A4.[7] The elimination half-life is dose-dependent, ranging from 4.5 to 13 hours.[7]

Pharmacokinetic Parameters of this compound:

| Parameter | Value |

| Time to Peak Plasma Concentration (Tmax) | 2-3 hours |

| Protein Binding | ~99% |

| Metabolism | Hepatic (CYP1A2, CYP2C19, CYP3A4) |

| Elimination Half-life | 4.5 - 13 hours (dose-dependent) |

| Excretion | Primarily renal as metabolites |

Conclusion

The discovery and development of this compound represent a landmark achievement in the treatment of Dravet syndrome. Its unique dual mechanism of action, combining direct GABAergic modulation with the potentiation of other AEDs through CYP450 inhibition, provides a powerful therapeutic strategy for this otherwise intractable epilepsy. The robust preclinical and pivotal clinical trial data have firmly established its efficacy and safety profile, making it an indispensable tool for clinicians and offering hope to patients and families affected by Dravet syndrome. Further research into its broader applications and long-term outcomes continues to be an active area of investigation.

References

- 1. RESULTS - this compound (Diacomit) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Efficacy of this compound in hyperthermia-induced seizures in a mouse model of Dravet syndrome [pubmed.ncbi.nlm.nih.gov]

- 4. Additional Results from Two Randomized, Placebo-Controlled Trials of this compound in Dravet Syndrome Highlight a Rapid Antiseizure Efficacy with Longer Seizure-Free Periods - PMC [pmc.ncbi.nlm.nih.gov]

- 5. impact of this compound on seizure free days and new open label data from the sticlo clinical trials confirm its significant impact on seizure reduction and on quality of life in dravet syndrome [aesnet.org]

- 6. diacomit.com [diacomit.com]

- 7. go.drugbank.com [go.drugbank.com]

- 8. The effects of this compound on GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound--Update-on-Its-Mechanisms-of-Action-and-Biological-Properties [aesnet.org]

- 10. Inhibitory-effect-of-stiripentol-on-pharmacokinetics-of-clobazam-in-patients-with-Dravet-syndrome [aesnet.org]

- 11. A Phase 1, Open‐Label, Pharmacokinetic Trial to Investigate Possible Drug‐Drug Interactions Between Clobazam, this compound, or Valproate and Cannabidiol in Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Pentylenetetrazol (PTZ) kindling model of epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. This compound inhibits spike‐and‐wave discharges in animal models of absence seizures: A new mechanism of action involving T‐type calcium channels - PMC [pmc.ncbi.nlm.nih.gov]

- 15. This compound-Inhibits-Absence-Seizures-in-the-Wag/rij-Rat-Through-a-Possible-Effect-on-Voltage-dependent-Calcium-Channels [aesnet.org]

- 16. 2024.sci-hub.ru [2024.sci-hub.ru]

- 17. This compound-inhibits-absence-seizures-in-two-animal-models--Involvement-of-T-type-calcium-channels? [aesnet.org]

- 18. Pentylenetetrazole-Induced Kindling Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

- 19. accessdata.fda.gov [accessdata.fda.gov]

A-Technical-Guide-on-the-Interaction-of-Stiripentol-with-Cytochrome-P450-Enzymes

For Researchers, Scientists, and Drug Development Professionals

Abstract

Stiripentol (STP), an anticonvulsant agent primarily used in the treatment of Dravet syndrome, exhibits a complex interaction profile with the cytochrome P450 (CYP) enzyme system.[1][2] This guide provides a comprehensive technical overview of these interactions, summarizing key in vitro and in vivo data, detailing experimental methodologies, and visualizing the underlying mechanisms. Understanding these interactions is critical for predicting and managing drug-drug interactions (DDIs), optimizing therapeutic regimens, and ensuring patient safety.

Introduction to this compound and Cytochrome P450

This compound is a structurally unique antiepileptic drug, classified as an aromatic allylic alcohol.[1] Its therapeutic efficacy is attributed to both direct anticonvulsant activity and indirect effects stemming from its potent inhibition of CYP enzymes.[1][2][3] This inhibition leads to increased plasma concentrations of co-administered antiepileptic drugs, thereby enhancing their therapeutic effect.[1][4]

The cytochrome P450 system is a superfamily of heme-containing monooxygenases that play a central role in the metabolism of a vast array of xenobiotics, including approximately 75% of all pharmaceuticals. The primary CYP enzymes involved in drug metabolism in humans are CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4. Inhibition or induction of these enzymes by one drug can significantly alter the pharmacokinetics of another, leading to potential toxicity or loss of efficacy.

This compound's Metabolism

This compound itself is extensively metabolized, primarily by the liver.[4][5] The main metabolic pathways are oxidative cleavage of the methylenedioxy ring system and glucuronidation.[1][5] In vitro studies have identified CYP1A2, CYP2C19, and CYP3A4 as the principal CYP isoenzymes involved in its Phase I metabolism.[1][4][5][6] Oxidative metabolism accounts for about 75% of the total metabolism of this compound.[5] Due to its reliance on multiple metabolic pathways, drug-drug interactions arising from the inhibition of a single CYP enzyme are less likely to significantly impact this compound's clearance.[5]

Metabolic pathways of this compound.

Mechanism of CYP Inhibition by this compound

This compound is a broad-spectrum inhibitor of several key CYP enzymes. In vitro studies have demonstrated its inhibitory potential against CYP1A2, CYP2B6, CYP2C8, CYP2C19, CYP2D6, and CYP3A4.[5][7][8] The clinical significance of these interactions is most pronounced for substrates of CYP2C19 and CYP3A4, leading to notable increases in the plasma concentrations of co-administered drugs like clobazam and its active metabolite, norclobazam.[4][9]

The inhibitory mechanisms of this compound are varied and isoform-specific. For instance, it inhibits the N-demethylation of clobazam to N-desmethylclobazam (NCLB) mediated by CYP3A4 noncompetitively and by CYP2C19 competitively.[9] Furthermore, it strongly inhibits the 4'-hydroxylation of NCLB by CYP2C19 through a competitive interaction.[9]

Recent evidence also points towards a time-dependent inhibition of CYP1A2 by this compound.[10] This is attributed to its methylenedioxyphenyl (MDP) group, which can form inhibitory metabolic intermediate complexes (MICs) with the enzyme.[10] This mechanism-based inhibition results in a prolonged and potentially more potent inhibitory effect.[10]

Mechanisms of this compound-mediated CYP inhibition.

Quantitative Data on CYP Inhibition

The inhibitory potency of this compound has been quantified in numerous in vitro studies, typically reported as IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) values. These values provide a quantitative measure of the concentration of this compound required to inhibit the activity of a specific CYP isoform by 50%.

Table 1: In Vitro Inhibition of CYP Enzymes by this compound

| CYP Isoform | Probe Substrate | IC50 (µM) | Ki (µM) | Inhibition Type | Reference |

| CYP1A2 | Phenacetin | 6.6 | - | - | [5] |

| CYP2B6 | Bupropion | 14 | - | - | [5] |

| CYP2C8 | Paclitaxel | 6.8 | 35 | Non-competitive | [5][11] |

| CYP2C19 | Omeprazole | 9.2 | - | - | [5] |

| (S)-mephenytoin | - | - | - | [12] | |

| Clobazam (N-demethylation) | 3.29 | 0.516 | Competitive | [9] | |

| N-desmethylclobazam (4'-hydroxylation) | 0.276 | 0.139 | Competitive | [9] | |

| CYP2D6 | - | - | - | - | [12] |

| CYP3A4 | Carbamazepine | 14 | 3.7 | Competitive | [11][13] |

| Clobazam (N-demethylation) | 1.58 | 1.59 | Non-competitive | [9] | |

| Saquinavir | 163 | 86 | - | [11] |

Note: "-" indicates data not reported in the cited sources.

Clinical Drug-Drug Interactions

The in vitro inhibitory effects of this compound translate into clinically significant drug-drug interactions. The most well-documented interaction is with clobazam, where co-administration of this compound can lead to a two- to three-fold increase in clobazam plasma concentrations and a five-fold increase in the plasma levels of its active metabolite, norclobazam.[4][8][14] This necessitates a dose reduction of clobazam to avoid potential toxicity, such as somnolence.[4][14]

Table 2: Clinically Observed Drug-Drug Interactions with this compound

| Co-administered Drug | CYP Substrate | Observed Effect | Recommended Action | Reference |

| Clobazam | CYP3A4, CYP2C19 | 2-3 fold increase in clobazam, 5-fold increase in norclobazam | Reduce clobazam dose by 25-50% if side effects occur | [4][8][14] |

| Valproate | - | Modest increase in valproate concentrations | Dose reduction may be needed for safety reasons | [6][8][14] |

| Carbamazepine | CYP3A4 | Increased carbamazepine concentrations | Dose reduction recommended | [14] |

| Phenytoin | - | Altered blood levels of both drugs | Dose adjustment may be necessary | [14] |

| Theophylline | CYP1A2 | Plasma concentrations may increase or decrease | Adjust dosage as clinically appropriate | [6][15] |

| Sertraline | CYP2B6 | Plasma concentrations may increase or decrease | Adjust dosage as clinically appropriate | [6][15] |

| Midazolam | CYP3A4 | Plasma concentrations may increase or decrease | Adjust dosage as clinically appropriate | [14] |

Experimental Protocols

In Vitro CYP Inhibition Assay (IC50 Determination)

A common method to assess the inhibitory potential of a compound on CYP enzymes is to measure the formation of a specific metabolite from a probe substrate in the presence of varying concentrations of the inhibitor.

Materials:

-

Human liver microsomes (HLM)

-

CYP isoform-specific probe substrates (e.g., phenacetin for CYP1A2, bupropion for CYP2B6, paclitaxel for CYP2C8, omeprazole for CYP2C19, carbamazepine for CYP3A4)[5][12]

-

NADPH regenerating system (NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

This compound (test inhibitor)

-

Phosphate buffer (pH 7.4)

-

Acetonitrile (for reaction termination)

-

Internal standard for LC-MS/MS analysis

Procedure:

-

Preparation of Incubation Mixtures: In a microtiter plate, combine HLM, phosphate buffer, and the probe substrate.

-

Pre-incubation: Add varying concentrations of this compound to the wells and pre-incubate for a short period (e.g., 5 minutes) at 37°C.[16]

-

Initiation of Reaction: Start the metabolic reaction by adding the NADPH regenerating system.

-

Incubation: Incubate the mixture at 37°C for a specific duration (e.g., 15 minutes).[16]

-

Termination of Reaction: Stop the reaction by adding ice-cold acetonitrile containing an internal standard.[16]

-

Sample Processing: Centrifuge the samples to pellet the protein.[16]

-

Analysis: Analyze the supernatant for the formation of the metabolite using a validated LC-MS/MS method.

-

Data Analysis: Calculate the percent inhibition of enzyme activity at each this compound concentration relative to a vehicle control. Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Workflow for in vitro CYP inhibition assay.

Conclusion